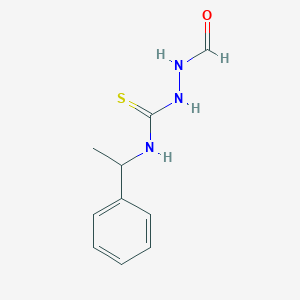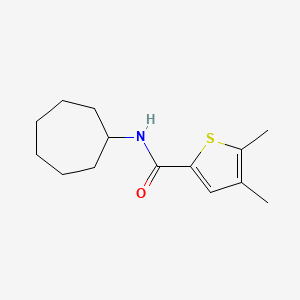![molecular formula C14H22N2O2S B4841308 4,5-dimethyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4841308.png)
4,5-dimethyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide
描述
4,5-dimethyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug that has gained popularity in recent years due to its high potency and availability on the black market. Despite its potential medical applications, U-47700 has been associated with numerous cases of overdose and death, leading to its classification as a Schedule I controlled substance in the United States.
作用机制
4,5-dimethyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide acts as a mu-opioid receptor agonist, binding to and activating these receptors in the brain and spinal cord. This leads to the inhibition of pain signals and the release of dopamine, producing feelings of euphoria and relaxation.
Biochemical and Physiological Effects:
The use of 4,5-dimethyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide has been associated with a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, nausea, and vomiting. In some cases, overdose can lead to coma, respiratory arrest, and death.
实验室实验的优点和局限性
4,5-dimethyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide has been used in laboratory experiments to study the mechanisms of opioid receptor activation and the development of tolerance and dependence. Its high potency and selectivity for mu-opioid receptors make it a useful tool for these studies. However, its potential for abuse and toxicity must be taken into account when using it in experiments.
未来方向
Future research on 4,5-dimethyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide should focus on developing safer and more effective opioid analgesics with reduced potential for abuse and overdose. This could involve the development of novel compounds that target specific opioid receptor subtypes or the use of alternative pain management strategies such as non-opioid analgesics or neuromodulation techniques. Additionally, further studies are needed to understand the long-term effects of 4,5-dimethyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide use and to develop effective treatment strategies for addiction and overdose.
科学研究应用
4,5-dimethyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide has been studied for its potential use as an analgesic and anesthetic agent in medical settings. Its high potency and rapid onset of action make it a promising alternative to traditional opioids such as morphine and fentanyl. However, its potential for abuse and addiction has limited its clinical use.
属性
IUPAC Name |
4,5-dimethyl-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-11-12(2)19-10-13(11)14(17)15-4-3-5-16-6-8-18-9-7-16/h10H,3-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGABRHKIEBTQIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NCCCN2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-N-[3-(morpholin-4-yl)propyl]thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4-bromophenyl){3-[(4-nitrobenzyl)oxy]benzyl}amine](/img/structure/B4841236.png)
![3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide](/img/structure/B4841238.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4841244.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4841263.png)
![N-[4-(butylthio)phenyl]-2-(2-iodophenoxy)acetamide](/img/structure/B4841267.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4841270.png)

![5-chloro-N-[3-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4841284.png)
![5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4841294.png)
![2-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole](/img/structure/B4841303.png)
![6-({4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4841309.png)

![ethyl 4-(4-chlorobenzyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4841318.png)